molecular formula C8H4BrClN2OS B13060443 4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide

4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide

Cat. No.: B13060443
M. Wt: 291.55 g/mol
InChI Key: SUEMNUUAZZKLFF-UHFFFAOYSA-N
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Description

4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide is a heterocyclic compound with the molecular formula C8H4BrClN2OS It is a derivative of thienopyridine, characterized by the presence of bromine and chlorine atoms at specific positions on the thienopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophene and a halogenated pyridine derivative.

    Bromination and Chlorination:

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, typically involving the reaction of the corresponding carboxylic acid derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles or electrophiles.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

    Coupling Reactions: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3), and appropriate coupling partners.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-chlorothieno[2,3-c]pyridine: Lacks the carboxamide group but shares the same thienopyridine core with bromine and chlorine substitutions.

    4-Chlorothieno[3,2-d]pyrimidine: A related heterocyclic compound with a different substitution pattern and ring structure.

    7-Bromo-1,4-dihydrothieno[3’,2’5,6]thiopyrano[4,3-c]pyridine: Another thienopyridine derivative with a different substitution pattern and additional ring fusion.

Uniqueness

4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide is unique due to the presence of both bromine and chlorine atoms on the thienopyridine core, along with the carboxamide functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H4BrClN2OS

Molecular Weight

291.55 g/mol

IUPAC Name

4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C8H4BrClN2OS/c9-4-2-12-7(10)6-3(4)1-5(14-6)8(11)13/h1-2H,(H2,11,13)

InChI Key

SUEMNUUAZZKLFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=CN=C2Cl)Br)C(=O)N

Origin of Product

United States

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